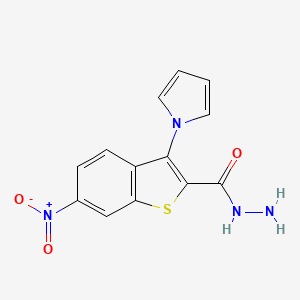
6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a nitro group, a pyrrole ring, and a carbohydrazide moiety attached to a benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of benzothiophene followed by the introduction of the pyrrole ring through a cyclization reaction. The final step involves the formation of the carbohydrazide moiety through a hydrazinolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and dyes.
作用機序
The mechanism of action of 6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-nitro-3-(1H-pyrrol-1-yl)-2H-chromen-2-one: Another compound with a similar structure but different core, leading to distinct properties and applications.
1H-indole-3-carbaldehyde derivatives: Known for their diverse biological activities and used in the synthesis of various bioactive molecules.
Pyrimidine-containing compounds: Widely studied for their therapeutic potential and used in the development of drugs with various pharmacological activities.
Uniqueness
6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of the nitro group, pyrrole ring, and carbohydrazide moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C13H10N4O3S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O3S/c14-15-13(18)12-11(16-5-1-2-6-16)9-4-3-8(17(19)20)7-10(9)21-12/h1-7H,14H2,(H,15,18) |
InChIキー |
LMTPDVHUCZGMSH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490085.png)
![7-(diethylamino)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11490092.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-(2-cyanophenyl)urea](/img/structure/B11490100.png)
![1-(4-methoxyphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11490107.png)
![3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11490124.png)
![N-[(2,4-difluorophenyl)carbonyl]-2,4-difluoro-N-[7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11490129.png)
![Methyl 9,9-dimethyl-12-(3-methylthiophen-2-yl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthroline-10-carboxylate](/img/structure/B11490132.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490135.png)
-lambda~5~-phosphane](/img/structure/B11490147.png)
![2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490148.png)
![1',5,5',7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B11490155.png)
![6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide](/img/structure/B11490176.png)
![N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide](/img/structure/B11490181.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11490194.png)
